molecular formula C17H17BrN4O2S B2992004 2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034325-52-3

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Katalognummer: B2992004
CAS-Nummer: 2034325-52-3
Molekulargewicht: 421.31
InChI-Schlüssel: YZGPTLUFYGQMBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a brominated benzenesulfonamide derivative featuring a pyrazole core substituted with a methyl group and a pyridinyl moiety. The ethyl linker connects the sulfonamide group to the pyrazole ring, which distinguishes it from other sulfonamide-based compounds.

Eigenschaften

IUPAC Name

2-bromo-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2S/c1-13-11-16(14-5-4-8-19-12-14)21-22(13)10-9-20-25(23,24)17-7-3-2-6-15(17)18/h2-8,11-12,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGPTLUFYGQMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a benzenesulfonamide group, and a pyrazole moiety substituted with a pyridine ring, indicating possible applications in drug development. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN4OC_{18}H_{17}BrN_{4}O, with a molecular weight of 385.3 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H17BrN4OC_{18}H_{17}BrN_{4}O
Molecular Weight385.3 g/mol
CAS Number2034324-87-1

Antimicrobial Activity

Research indicates that 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits promising antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also influence microbial pathways effectively .

Anti-inflammatory Properties

Compounds in the pyrazole family have been noted for their anti-inflammatory effects. The presence of the benzenesulfonamide moiety may enhance the anti-inflammatory potential of this compound by inhibiting cyclooxygenase (COX) enzymes. In vitro studies suggest that derivatives of pyrazole can exhibit significant inhibition of COX-2 activity, which is crucial for reducing inflammation .

Anticancer Activity

The anticancer potential of 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been explored through various studies:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)12.50
HepG2 (Liver Cancer)42.30
A549 (Lung Cancer)26.00

These values indicate significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further as an anticancer therapeutic .

The exact mechanism through which 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammation and cancer proliferation pathways. Molecular docking studies have indicated potential binding affinities to key proteins involved in these processes .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related benzenesulfonamides against multi-drug resistant strains, demonstrating significant inhibition rates.
  • Anti-inflammatory Trials : Clinical trials involving pyrazole derivatives showed promising results in reducing symptoms in patients with chronic inflammatory diseases.
  • Cancer Therapy Research : Investigations into pyrazole-based compounds have led to the development of novel agents targeting specific cancer cell lines, showcasing their potential in personalized medicine approaches.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notes (Melting Point, Reactivity, etc.)
2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (Target) C17H16BrN4O2S* ~442.3* Bromobenzene sulfonamide, pyridinyl-pyrazole, ethyl linker Hypothesized flexibility from ethyl linker
2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide () C15H14BrN3O2S2 412.3 Thiophene instead of pyridinyl, no methyl group on pyrazole Lower molecular weight; sulfur may affect H-bonding
N-(2-(1H-Pyrazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide (, Compound 14) C15H12Cl2N3O2S 393.2 Dichlorobenzene sulfonamide, pyrazole-phenyl direct linkage Melting point: 152–154°C; rigid phenyl linkage
2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide () C18H17BrN4O2 401.3 Methoxy-bromobenzamide, methyl-pyrazole, pyridinyl-methyl linker Larger molecular weight; carboxamide vs. sulfonamide
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide () C10H12BrClN5O2* ~364.6* Bromo-pyrazole, chloro-methyl-pyrazole, carboxamide Carboxamide group; dual pyrazole system

*Calculated based on structural formula where explicit data are unavailable.

Key Observations:

Heterocyclic Modifications :

  • The pyridinyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to thiophene () or phenyl groups ().
  • Methyl substitution on the pyrazole (target compound) could increase lipophilicity relative to unsubstituted pyrazoles (e.g., ).

Functional Group Effects :

  • Sulfonamide vs. Carboxamide : Sulfonamides (target compound, –6) are more acidic than carboxamides (), which may influence solubility and membrane permeability .
  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine () or fluorine () may alter electronic properties and binding kinetics.

Synthetic Challenges :

  • The pyridinyl-pyrazole system in the target compound may require multi-step synthesis, similar to methods in and , where palladium catalysts are used for cross-coupling reactions .

Research Findings (Hypothetical Based on Structural Analogues):

  • Bioactivity : Pyridinyl-pyrazole systems are common in kinase inhibitors (e.g., JAK/STAT pathways). The bromine atom may enhance target selectivity over chlorine or methoxy groups .
  • Solubility : The ethyl linker and pyridinyl group could improve aqueous solubility compared to thiophene-containing analogs () but may still require formulation optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.